molecular formula C24H21BrN2O2S2 B12017336 (3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12017336
M. Wt: 513.5 g/mol
InChI Key: QQEQQGUWGZFJSY-MRCUWXFGSA-N
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Description

(3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazolidinone ring, an indole moiety, and various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS).

    Indole Formation: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final compound can be obtained by coupling the synthesized intermediates under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, use of catalysts, and purification techniques to achieve high yield and purity. Techniques such as chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Involvement: Affecting specific cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Indole Derivatives: Compounds containing indole moieties.

    Brominated Compounds: Organic molecules with bromine substituents.

Uniqueness

The uniqueness of (3Z)-1-benzyl-5-bromo-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H21BrN2O2S2

Molecular Weight

513.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21BrN2O2S2/c25-16-11-12-19-18(13-16)20(22(28)26(19)14-15-7-3-1-4-8-15)21-23(29)27(24(30)31-21)17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2/b21-20-

InChI Key

QQEQQGUWGZFJSY-MRCUWXFGSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)SC2=S

Origin of Product

United States

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